Irinotecan
Overview
Description
Irinotecan is a semi-synthetic derivative of camptothecin, a natural alkaloid extracted from the Chinese ornamental tree Camptotheca acuminata . It is widely used as an anti-cancer medication, particularly in the treatment of colorectal cancer and small cell lung cancer . This compound works by inhibiting the enzyme topoisomerase I, which is essential for DNA replication and cell division .
Mechanism of Action
Target of Action
Irinotecan primarily targets the enzyme DNA topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving torsional strain in the DNA molecule, which allows the DNA strands to separate and the replication machinery to progress .
Mode of Action
Upon administration, this compound is converted into its active metabolite, SN-38 , by carboxylesterase in the liver and gastrointestinal tract . Both this compound and SN-38 inhibit DNA topoisomerase I, acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and ultimately results in cancer cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in determining both the efficacy and toxicity of this compound . Furthermore, genetic variants in the DNA of enzymes and transporters involved in this compound’s metabolism could predict a part of the drug-related toxicity and efficacy of treatment .
Biochemical Analysis
Biochemical Properties
Irinotecan interacts with the enzyme topoisomerase I, blocking its enzymatic activity and interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death . The active metabolite of this compound, SN-38, is also a potent inhibitor of DNA topoisomerase I .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the topoisomerase I enzyme, resulting in DNA damage and cell death . This can lead to severe side effects such as diarrhea, vomiting, bone marrow suppression, hair loss, shortness of breath, and fever .
Molecular Mechanism
The molecular action of this compound occurs by trapping a subset of topoisomerase I-DNA cleavage complexes . One this compound molecule stacks against the base pairs flanking the topoisomerase-induced cleavage site and poisons (inactivates) the topoisomerase 1 enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the late syndrome is related to the effects on the bowel of SN-38, the active metabolite of this compound . This syndrome can be a factor contributing to varied toxicity, specifically dose-limiting diarrhea .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in the LS180 solid tumor model, it was shown that after a single injection of liposomal this compound at 50 mg/kg, the time to progress to a 400-mg tumor was 34 days .
Metabolic Pathways
This compound has a highly complex metabolism, including hydrolyzation by carboxylesterases to its active metabolite SN-38 . Several phase I and II enzymes, including cytochrome P450 (CYP) 3A4 and uridine diphosphate glucuronosyltransferase (UGT) 1A, are involved in the formation of inactive metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a hydrophilic compound with a large volume of distribution estimated at almost 400 L/m² at steady state . At physiological pH, the lactone-ring of this compound and SN-38 can be hydrolyzed to a carboxylate isoform .
Subcellular Localization
The overexpressed ABCG2 transporter, which is involved in the transport of this compound, is localized on the cell membrane of S1-IR20 cells . This suggests an active efflux function of the ABCG2 transporter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Irinotecan is synthesized from camptothecin through a series of chemical reactions. The process involves the modification of camptothecin’s structure to enhance its water solubility and therapeutic efficacy . One common method involves the esterification of camptothecin with a bis-piperidine side chain, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using liposomal formulations to improve its pharmacokinetics and reduce toxicity . Techniques such as supercritical fluid expansion and Box–Behnken design are employed to optimize the encapsulation efficiency and stability of this compound-loaded liposomes .
Chemical Reactions Analysis
Types of Reactions: Irinotecan undergoes several types of chemical reactions, including hydrolysis, oxidation, and glucuronidation . The hydrolysis of this compound by carboxylesterases converts it into its active metabolite, SN-38, which is significantly more potent .
Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of carboxylesterases, which are enzymes found in the liver and gastrointestinal tract . Oxidation reactions are mediated by cytochrome P450 enzymes, particularly CYP3A4 .
Major Products Formed: The primary product formed from the hydrolysis of this compound is SN-38, which exerts the anti-cancer effects by inhibiting topoisomerase I . Other metabolites include APC and NPC, which are formed through oxidation reactions .
Scientific Research Applications
Irinotecan has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is extensively used in the treatment of various cancers, including colorectal, pancreatic, and lung cancers . Research has also focused on optimizing this compound’s delivery methods, such as liposomal formulations and nanoparticles, to enhance its efficacy and reduce side effects .
In addition to its medical applications, this compound is used in preclinical studies to understand the mechanisms of drug resistance and to develop new therapeutic strategies . Its role in inhibiting topoisomerase I makes it a valuable tool for studying DNA replication and cell division processes .
Comparison with Similar Compounds
Irinotecan is often compared with other topoisomerase inhibitors, such as topotecan and camptothecin . While all these compounds inhibit topoisomerase I, this compound is unique due to its enhanced water solubility and efficacy . Another similar compound is oxaliplatin, which is used in combination with this compound for the treatment of metastatic colorectal cancer . Unlike this compound, oxaliplatin is a platinum-based compound that forms DNA crosslinks, leading to cell death .
List of Similar Compounds:- Topotecan
- Camptothecin
- Oxaliplatin
Properties
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKQSNNFCGGAFS-XIFFEERXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041051 | |
Record name | Irinotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Irinotecan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.07e-01 g/L | |
Record name | Irinotecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Irinotecan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Irinotecan inhibits the action of topoisomerase I. Irinotecan prevents religation of the DNA strand by binding to topoisomerase I-DNA complex. The formation of this ternary complex interferes with the moving replication fork, which induces replication arrest and lethal double-stranded breaks in DNA. As a result, DNA damage is not efficiently repaired and apoptosis (programmed cell death) occurs., Irinotecan is a derivative of camptothecin. Camptothecins interact specifically with the enzyme topoisomerase I which relieves torsional strain in DNA by inducing reversible single-strand breaks. Irinotecan and its active metabolite SN-38 bind to the topoisomerase I-DNA complex and prevent religation of these single-strand breaks. Current research suggests that the cytotoxicity of irinotecan is due to double-strand DNA damage produced during DNA synthesis when replication enzymes interact with the ternary complex formed by topoisomerase I, DNA, and either irinotecan or SN-38. Mammalian cells cannot efficiently repair these double-strand breaks. | |
Record name | Irinotecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IRINOTECAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow powder | |
CAS No. |
97682-44-5, 100286-90-6 | |
Record name | Irinotecan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97682-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Irinotecan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097682445 | |
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Record name | Irinotecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00762 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | irinotecan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Irinotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-7-ethyl-10-hydroxycamptothecine 10-[1,4â??-bipiperidine]-1â??-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | IRINOTECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7673326042 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | IRINOTECAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Irinotecan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222-223 °C, 222 - 223 °C | |
Record name | Irinotecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IRINOTECAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Irinotecan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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